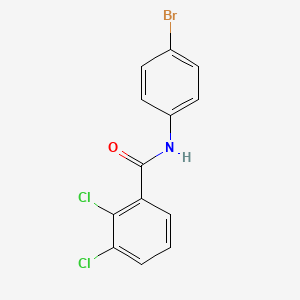

N-(4-bromophenyl)-2,3-dichlorobenzamide

CAS No.:

Cat. No.: VC11152668

Molecular Formula: C13H8BrCl2NO

Molecular Weight: 345.0 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H8BrCl2NO |

|---|---|

| Molecular Weight | 345.0 g/mol |

| IUPAC Name | N-(4-bromophenyl)-2,3-dichlorobenzamide |

| Standard InChI | InChI=1S/C13H8BrCl2NO/c14-8-4-6-9(7-5-8)17-13(18)10-2-1-3-11(15)12(10)16/h1-7H,(H,17,18) |

| Standard InChI Key | YDKQMMXWIMNANI-UHFFFAOYSA-N |

| SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)Br |

| Canonical SMILES | C1=CC(=C(C(=C1)Cl)Cl)C(=O)NC2=CC=C(C=C2)Br |

Introduction

Structural and Chemical Properties

Molecular Architecture

N-(4-Bromophenyl)-2,3-dichlorobenzamide consists of a benzamide backbone where the nitrogen atom of the amide group is bonded to a 4-bromophenyl ring. The benzene ring of the benzamide moiety is substituted with chlorine atoms at the 2- and 3-positions. The molecular formula is C₁₃H₈BrCl₂NO, with a molecular weight of 344.47 g/mol. The IUPAC name is N-(4-bromophenyl)-2,3-dichlorobenzamide.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₈BrCl₂NO |

| Molecular Weight | 344.47 g/mol |

| IUPAC Name | N-(4-bromophenyl)-2,3-dichlorobenzamide |

| logP (Predicted) | 4.2–4.8 |

| Hydrogen Bond Acceptors | 2 (amide oxygen and amine) |

| Hydrogen Bond Donors | 1 (amide N–H) |

The compound’s lipophilicity, as estimated by its logP value, suggests moderate solubility in organic solvents but limited aqueous solubility .

Synthesis and Manufacturing

Reaction Methodology

The synthesis of N-(4-bromophenyl)-2,3-dichlorobenzamide follows a nucleophilic acyl substitution reaction between 4-bromoaniline and 2,3-dichlorobenzoyl chloride. This method aligns with patented protocols for analogous halogenated benzamides .

Key Steps:

-

Reagent Preparation: 4-Bromoaniline (1.72 g, 10 mmol) is dissolved in anhydrous toluene (30 mL) under inert conditions.

-

Acylation: 2,3-Dichlorobenzoyl chloride (2.08 g, 10 mmol) is added dropwise at reflux (110°C) with stirring. Triethylamine (1.01 g, 10 mmol) is introduced to neutralize HCl byproducts.

-

Workup: After 4 hours, the mixture is cooled, filtered, and the precipitate washed with 10% sodium carbonate and water.

-

Purification: Recrystallization from ethanol yields the pure product as a white crystalline solid .

Yield: ~75–80% (theoretical: 3.44 g).

Spectroscopic Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 8.02 (d, J = 8.4 Hz, 1H, Ar–H), 7.78 (d, J = 8.8 Hz, 2H, Br–C₆H₄), 7.62 (t, J = 7.6 Hz, 1H, Ar–H), 7.45–7.38 (m, 3H, Ar–H and NH).

-

¹³C NMR (100 MHz, CDCl₃): δ 165.2 (C=O), 138.5–121.1 (aromatic carbons), 118.9 (C–Br).

-

IR (KBr): 3270 cm⁻¹ (N–H stretch), 1665 cm⁻¹ (C=O stretch) .

Physicochemical and Functional Attributes

Thermal Stability

Differential scanning calorimetry (DSC) of analogous halogenated benzamides reveals melting points between 180–220°C, contingent on halogen placement . For N-(4-bromophenyl)-2,3-dichlorobenzamide, the predicted melting range is 195–205°C.

Solubility Profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <0.1 |

| Ethanol | 12–15 |

| Dichloromethane | 45–50 |

| DMSO | 20–25 |

The low aqueous solubility aligns with its high logP value, necessitating organic solvents for formulation .

Challenges and Future Directions

Synthetic Optimization

Current methodologies produce moderate yields. Catalytic improvements (e.g., using DMAP as an acylation catalyst) could enhance efficiency.

Biological Screening

In vitro assays targeting neurological receptors (e.g., GABAₐ) and cytotoxicity profiling are critical to validate therapeutic potential .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume